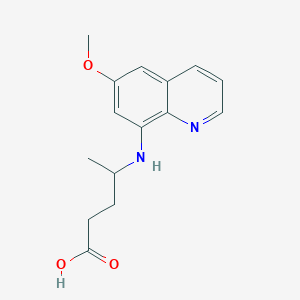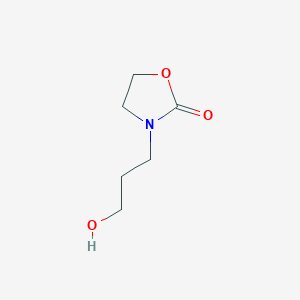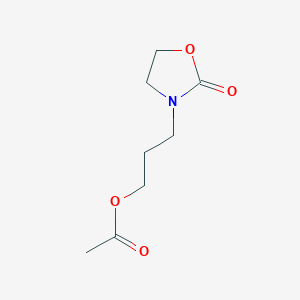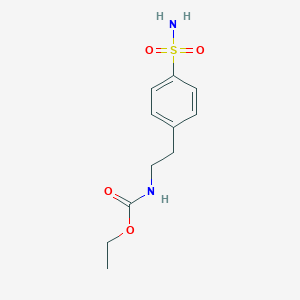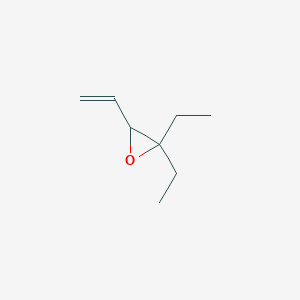
3-Ethenyl-2,2-diethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-2,2-diethyloxirane, commonly known as vinyl ethylene oxide, is a highly reactive organic compound with a molecular formula of C6H10O. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-2,2-diethyloxirane is not well understood. It is believed to react with nucleophiles such as water and thiols, leading to the formation of various products. It has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of aldehydes and other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Ethenyl-2,2-diethyloxirane are not well studied. However, it has been shown to be toxic to cells in vitro, with a concentration-dependent decrease in cell viability. It has also been shown to induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethenyl-2,2-diethyloxirane in lab experiments include its reactivity and versatility as a reagent in organic synthesis. However, its low yield and toxicity limit its use in certain applications.
Orientations Futures
For research on 3-Ethenyl-2,2-diethyloxirane include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential as a probe for the detection of reactive oxygen species in biological systems. Additionally, its potential as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders warrants further investigation.
Méthodes De Synthèse
3-Ethenyl-2,2-diethyloxirane can be synthesized by the reaction of ethylene oxide with acetylene in the presence of a catalyst such as silver or copper. The reaction is exothermic and requires careful control of temperature and pressure. The yield of the reaction is typically low, and the product requires purification to remove impurities.
Applications De Recherche Scientifique
3-Ethenyl-2,2-diethyloxirane has been used in various scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects. It is commonly used as a reagent in organic synthesis, particularly in the preparation of epoxides and aldehydes. It has also been used in the study of enzyme-catalyzed reactions and as a probe for the detection of reactive oxygen species in biological systems.
Propriétés
Numéro CAS |
158813-41-3 |
|---|---|
Nom du produit |
3-Ethenyl-2,2-diethyloxirane |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
3-ethenyl-2,2-diethyloxirane |
InChI |
InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
LSIFGJLTKZLMLE-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)C=C)CC |
SMILES canonique |
CCC1(C(O1)C=C)CC |
Synonymes |
Oxirane, 3-ethenyl-2,2-diethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





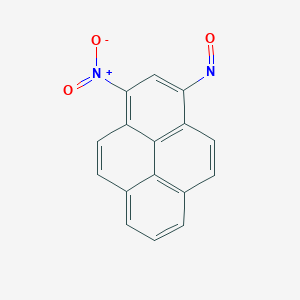
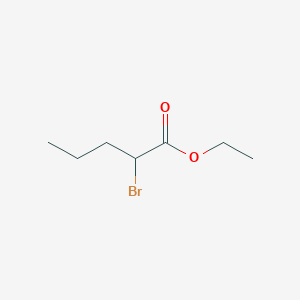
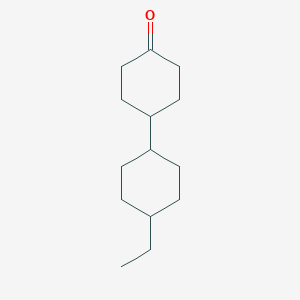

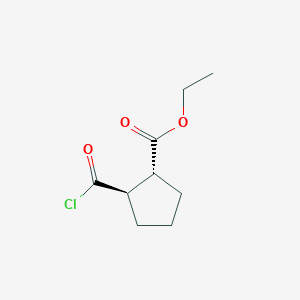

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
